3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C11H11N5O3S2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-(5-nitrofuran-2-yl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H11N5O3S2/c1-6(2)20-5-8-12-13-11-15(8)14-10(21-11)7-3-4-9(19-7)16(17)18/h3-4,6H,5H2,1-2H3 |
InChI Key |
UWYOHQRNROFVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 3-amino-1,2,4-triazole with various reagents to form the triazole-thiadiazole core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Scientific Research Applications
3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . Additionally, it can interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells . The nitro group in the compound plays a crucial role in its antimicrobial activity by generating reactive oxygen species that damage microbial cells .
Comparison with Similar Compounds
3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a tetrazine ring fused with a triazole ring and are known for their energetic material properties.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds exhibit antiviral and antimicrobial activities and have a quinoxaline ring fused with a triazole ring.
The uniqueness of 3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substituents, which confer distinct pharmacological properties and reactivity patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
